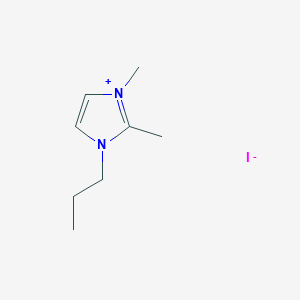
2-Fluoro-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
2-Fluoro-3,4-dihydronaphthalen-1(2H)-one, also known as 2-Fluoro-3,4-dihydronaphthalene, is a heterocyclic compound containing both a fluorine atom and a naphthalene moiety. It is a versatile building block for organic synthesis, and has been used for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is a colorless, crystalline solid with a melting point of 122-124°C and a boiling point of 302°C.
Scientific Research Applications
Synthesis Techniques
- One-Pot Synthesis Method: A novel and efficient one-pot synthesis of 3,4-dihydronaphthalen-1(2H)-ones, including 2-Fluoro derivatives, has been developed using a Pd[(C6H5)3P]4/AgOAc catalytic system. This method is noted for its simplicity, mild reaction conditions, and good yields (65–87%) (Liu et al., 2012).
Chemical Properties and Reactions
- Fluorotetraphenylbismuth in Organic Synthesis: Fluorotetraphenylbismuth has been used for alpha-phenylation of carbonyl compounds, demonstrating the potential of organobismuth(V) compounds in the selective alpha-alkenylation of carbonyl compounds (Ooi et al., 2003).
- Asymmetric Synthesis: Enantioenriched 1-amino-4-fluoro-1,2-dihydronaphthalene derivatives have been accessed through optimized reaction conditions, highlighting the potential for divergent pathways in organic synthesis (Lázaro et al., 2016).
Applications in Organic Chemistry
- Halofluorination of Dihydronaphthalene: Halofluorination of 1,2-dihydronaphthalene has been studied, showing Markovnikov type regioselectivity and the formation of specific dihydronaphthalene derivatives (Stavber & Zupan, 1979).
- Building Blocks for Research: The use of fluoronaphthalene building blocks derived from arynes in pharmaceutical or agricultural research has been highlighted, with a focus on naphthalene derivatives having unique substituent patterns (Masson & Schlosser, 2005).
Medicinal Chemistry and Biological Activity
- Inhibitors in Cancer Research: 3,4-dihydronaphthalen-1(2H)-one derivatives have been synthesized and evaluated as Bcl-2 inhibitors, showing significant antitumor activities against various human neoplastic cell lines (Wang et al., 2017).
- Mast Cell-Stabilising Activity: Novel cyclic analogues of 4-amino-3,4-dihydronaphthalen-1(2H)-ones have been investigated for their potential to modulate allergic and inflammatory phenomena (Barlow et al., 2011).
properties
IUPAC Name |
2-fluoro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGDFJYIDIDZRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80430740 | |
| Record name | 2-Fluoro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
71019-06-2 | |
| Record name | 2-Fluoro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1312937.png)









